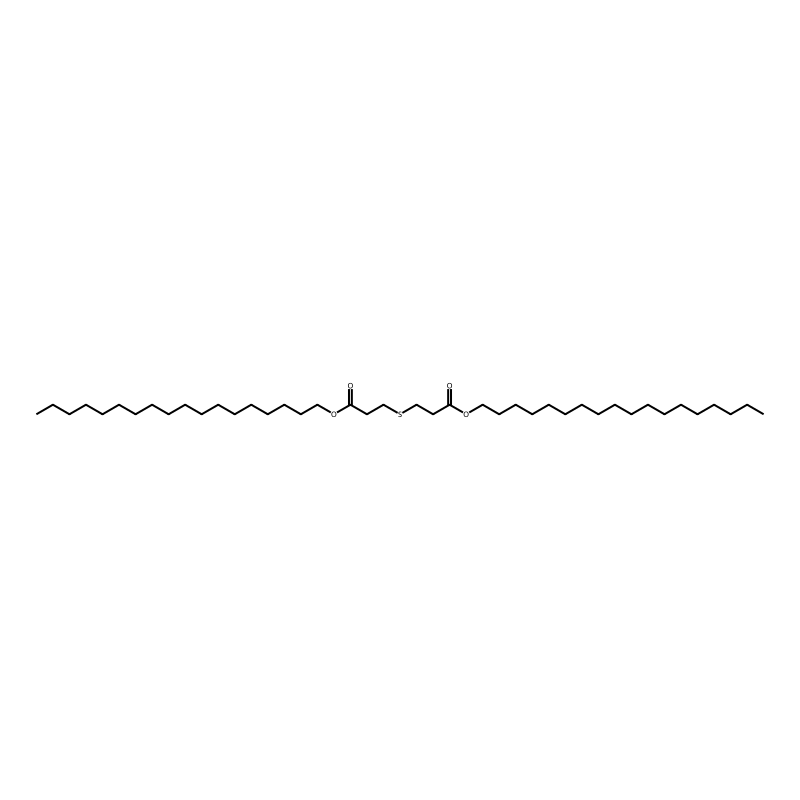Distearyl thiodipropionate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Insoluble in water
Water solubility: <0.001 g/L at 20 °C
Very soluble in benzene and olefin polymeres
Canonical SMILES
Polymer Stabilization:
DSTDP is a well-established industrial antioxidant, and researchers often incorporate it into polymers to study their degradation processes. ChemicalBook: Its role here is to slow down the breakdown of the polymer caused by heat, light, or oxygen exposure. This allows researchers to observe the inherent properties of the polymer itself for a longer duration. For instance, studies investigating the mechanical performance of new polymers under oxidative stress might utilize DSTDP to maintain material integrity during testing.
Distearyl thiodipropionate is a thioester derivative of thiodipropionic acid, characterized by its molecular formula and a molecular weight of approximately 683.16 g/mol. This compound appears as a white to yellowish solid and is primarily recognized for its role as an antioxidant and ultraviolet stabilizer in various industrial applications, including cosmetics, plastics, rubbers, and adhesives . It functions by preventing oxidative degradation of materials, thereby enhancing their stability and longevity.
- Oxidation: This reaction can lead to the formation of hydroperoxides, which are detrimental to polymers.
- Reduction: It can react with free radicals, neutralizing them and preventing oxidative damage.
- Substitution: The thioester group can participate in nucleophilic substitution reactions, contributing to its reactivity in various formulations.
These reactions are critical for its functionality as an antioxidant, particularly in polymer stabilization.
In biological systems, distearyl thiodipropionate exhibits significant antioxidant properties. It effectively scavenges free radicals and protects cellular components from oxidative stress. Its mechanism involves:
- Targeting Free Radicals: By neutralizing reactive oxygen species, it mitigates potential cellular damage.
- UV Protection: It serves as a UV stabilizer in cosmetic formulations, protecting skin from UV-induced oxidative damage .
The compound's lipophilic nature allows it to integrate into lipid-rich environments, such as cell membranes, enhancing its protective effects against oxidative stress.
Distearyl thiodipropionate is synthesized through a multi-step process involving:
- Mixing: Hydrogen sulfide is combined with lower acrylate esters (e.g., methyl acrylate) in the presence of a weak base amine catalyst and a polar solvent.
- Rectification: The mixture is subjected to rectification to isolate the lower thiodipropionate diester.
- Transesterification: This diester is then reacted with higher aliphatic alcohols under specific conditions (temperature and pressure) to form distearyl thiodipropionate.
- Fractionation: Finally, fractionation is performed to purify the product .
This method is noted for its efficiency, low cost, and energy consumption.
Distearyl thiodipropionate finds extensive applications across various industries:
- Cosmetics: Used as an emulsifier and stabilizer in skincare products to enhance moisture retention and product stability.
- Plastics and Rubbers: Acts as an antioxidant to improve the durability and aging resistance of polymer materials.
- Automobile Coatings: Incorporated into cathodic electrodeposition coatings to reduce yellowing and prevent delamination due to environmental exposure .
Distearyl thiodipropionate belongs to a class of compounds derived from thiodipropionic acid. Other similar compounds include:
- Dilauryl thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Ditridecyl thiodipropionate
Comparison TableCompound Molecular Formula Key Features Distearyl thiodipropionate Effective antioxidant; used in cosmetics and coatings Dilauryl thiodipropionate Commonly used in personal care products Dicetyl thiodipropionate Similar antioxidant properties; used in plastics Dimyristyl thiodipropionate Effective in rubber applications Ditridecyl thiodipropionate Used for high-performance applications
Uniqueness
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Distearyl thiodipropionate | Effective antioxidant; used in cosmetics and coatings | |
| Dilauryl thiodipropionate | Commonly used in personal care products | |
| Dicetyl thiodipropionate | Similar antioxidant properties; used in plastics | |
| Dimyristyl thiodipropionate | Effective in rubber applications | |
| Ditridecyl thiodipropionate | Used for high-performance applications |
Distearyl thiodipropionate is unique due to its longer carbon chain length compared to some similar compounds, which enhances its solubility in non-polar solvents and improves its efficacy as an antioxidant in various formulations. Its specific application in automotive coatings also sets it apart from other derivatives that may not be utilized in such contexts .
Physical Description
White solid; [Hawley] White paste; [MSDSonline]
Color/Form
Crystals
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Boiling Point: >300 °C; decomposes at 300 °C
Heavy Atom Count
Density
Decomposition
Melting Point
UNII
Vapor Pressure
Absorption Distribution and Excretion
Metabolism Metabolites
Use Classification
Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; ABS; PET; PA
Plastics -> Antioxidants
Cosmetics -> Antioxidant
Methods of Manufacturing
General Manufacturing Information
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Synthetic Rubber Manufacturing
Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester: ACTIVE








